molecular formula C18H19ClN2O3S B2727577 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1448034-97-6

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2727577
CAS No.: 1448034-97-6
M. Wt: 378.87
InChI Key: AUUZQAAHGXDNRT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide is a scientifically validated biased agonist of the Angiotensin II Type 1 Receptor (AT1R) . This compound is a key research tool for investigating biased signaling and functional selectivity at G protein-coupled receptors (GPCRs). Unlike the endogenous ligand angiotensin II, which activates both G protein and β-arrestin pathways, this ligand demonstrates a preferential activation of the β-arrestin pathway over the canonical Gq protein signaling. This property makes it an indispensable compound for dissecting the distinct physiological and pathophysiological roles of these two downstream signaling arms. Its primary research value lies in the study of cardiovascular diseases, including hypertension and heart failure, where β-arrestin-biased AT1R signaling has been associated with potential therapeutic benefits such as promoting cardioprotection and cell survival . Researchers utilize this molecule to probe novel signaling mechanisms and to explore the potential of biased ligands as a new class of therapeutics with improved efficacy and fewer side effects.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-12-15(19)7-5-9-18(12)25(23,24)20-10-17(22)14-11-21(2)16-8-4-3-6-13(14)16/h3-9,11,17,20,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUZQAAHGXDNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxaldehyde.

  • Reduction: The chloro group can be reduced to a methyl group.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles like ammonia or amines under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde

  • Reduction: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide with a methyl group replacing the chloro group.

  • Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research suggests that compounds containing indole structures often exhibit antimicrobial properties. The specific compound may interact with biological targets that modulate microbial growth, making it a candidate for further studies in antibacterial and antifungal applications.

Anticancer Potential

Indole derivatives have been widely studied for their anticancer effects. The unique combination of functional groups in 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide may enhance its binding affinity to cancer-related targets, potentially leading to the development of novel anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are known to inhibit inflammatory pathways, making this compound a candidate for research into treatments for inflammatory diseases .

Neuropharmacological Studies

Given the presence of the indole moiety, this compound may also be investigated for its neuropharmacological effects. Indoles are often associated with modulation of neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies and Research Findings

StudyFindingsApplication
Study on Antimicrobial Activity Investigated the antibacterial properties of similar indole derivatives; found promising results against various bacterial strains.Potential development of new antibiotics.
Anticancer Activity Assessment Evaluated the effects of indole-based compounds on cancer cell lines; demonstrated significant cytotoxicity.Development of anticancer therapeutics targeting specific pathways.
Inflammation Model Studies Tested indole derivatives in animal models for inflammation; showed reduction in inflammatory markers.Research into anti-inflammatory drugs for chronic conditions.
Neuropharmacological Evaluation Assessed the impact on neurotransmitter levels; indicated modulation of serotonin pathways.Potential applications in mood disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The sulfonamide group may also play a role in inhibiting certain enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
Target Compound C₁₈H₂₀ClN₂O₃S 385.88 g/mol 3-Cl, 2-Me benzene; 2-hydroxy-2-(1-Me-indol-3-yl)ethyl sulfonamide
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide C₁₆H₁₅ClN₂O₂S 334.82 g/mol 4-Cl benzene; indol-3-yl ethyl sulfonamide (no hydroxy or 2-Me)
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide C₁₈H₁₉ClN₂O₂S 362.87 g/mol 3-Cl, 4-Me benzene; 2-(2-Me-indol-3-yl)ethyl sulfonamide (no hydroxy)
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide C₁₈H₁₇ClN₂O 324.80 g/mol 3-Cl benzene; 2-(5-Me-indol-3-yl)ethyl amide (sulfonamide replaced with amide)
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid C₁₇H₁₅N₃O₆S 389.38 g/mol Nitrobenzenesulfonamide; indole-propanoic acid hybrid

Key Observations:

Sulfonamide vs.

Substituent Positioning : The target compound’s 2-methyl group on the benzene ring introduces steric hindrance absent in 4-chloro analogues (e.g., ), which may influence receptor binding or metabolic stability .

Hydroxyethyl-Indole Moiety: The 2-hydroxy group in the target compound distinguishes it from non-hydroxylated derivatives (e.g., ), likely enhancing solubility and pharmacokinetic properties .

Table 2: Comparative Properties

Property Target Compound 4-Chloro-N-[2-(indol-3-yl)ethyl]sulfonamide 3-Chloro-4-methyl analogue
LogP (Predicted) ~3.5 (moderate lipo.) ~3.1 ~3.8
Hydrogen Bond Donors 2 (NH, OH) 1 (NH) 1 (NH)
TPSA (Ų) ~85 ~65 ~70
Biological Notes N/A Potential serotonin receptor modulation COX inhibition (inferred)
  • Solubility: The hydroxy group in the target compound may improve aqueous solubility compared to non-hydroxylated analogues .
  • Bioactivity : While direct data are lacking, structurally related compounds (e.g., ) show COX-2 inhibition, suggesting the target’s indole-sulfonamide scaffold could share similar pharmacological targets .

Biological Activity

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide is a compound with a complex chemical structure that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, including its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H26ClN3O5SC_{25}H_{26}ClN_3O_5S, with a molecular weight of approximately 480.01 g/mol. The compound features:

  • A chloro group ,
  • A hydroxyl group ,
  • An indole moiety , which is commonly associated with various pharmacological activities.

The presence of these functional groups suggests potential interactions with biological pathways, particularly in the context of kinase inhibition and GPCR (G-protein coupled receptor) modulation, both of which are critical in many disease mechanisms.

Antimicrobial Activity

Research indicates that compounds containing indole structures often exhibit antimicrobial properties. The specific compound may also demonstrate antibacterial and antifungal activities due to the presence of the indole group, which has been linked to such effects in other studies.

Antibacterial Testing : The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results against various bacterial strains. For instance, related thiazole derivatives displayed MIC values ranging from 0.23 to 0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium, suggesting that similar testing could be beneficial for this compound .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated IC50 values below 10 µg/mL against various cancer cell lines, indicating significant cytotoxicity .

Case Study : In vitro studies on indole-based compounds have shown that they can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at specific phases . This suggests that this compound may possess similar mechanisms worth investigating.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamideMethylthio groupDifferent substituent on the benzene ring
N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)benzamideLacks chlorinePure indole structure without halogen
2,4-dichloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamideContains two chlorine atomsMore halogenation compared to our compound

This table illustrates how structural variations can affect the biological activity of these compounds, potentially influencing their binding affinities and pharmacological effects.

Q & A

Q. What are the typical synthetic routes for synthesizing 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions, including sulfonamide coupling and indole functionalization. Key steps include:

  • Indole core preparation : Alkylation or sulfonation of 1-methyl-1H-indole derivatives under inert atmosphere (argon/nitrogen) to preserve reactivity .
  • Sulfonamide coupling : Reacting the indole intermediate with 3-chloro-2-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Hydroxyethyl group introduction : Employing a nucleophilic substitution or reduction reaction (e.g., NaBH₄) to install the 2-hydroxyethyl moiety . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for >95% purity .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-resolution separation. Alternatively, recrystallization in ethanol yields crystals suitable for X-ray diffraction .
  • Characterization :
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments and sulfonamide/indole connectivity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

  • Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions like over-sulfonation .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for indole functionalization, which may enhance regioselectivity .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF to minimize byproduct formation during hydroxyethylation .
  • DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, catalyst loading, and solvent ratios .

Q. How can computational chemistry aid in predicting the compound’s reactivity and binding properties?

  • DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set models electronic properties (e.g., sulfonamide’s electrophilic sulfur) and predicts reaction transition states .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., cyclooxygenase-2), guiding structure-activity relationship (SAR) studies .
  • MD simulations : GROMACS assesses stability in aqueous environments, critical for pharmacokinetic profiling .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Metabolomic profiling : LC-MS/MS identifies metabolite interference (e.g., serum proteins) that may mask activity in certain assays .
  • Target validation : CRISPR-Cas9 knockout models confirm whether observed activity is target-specific (e.g., COX-2 inhibition) .

Q. What strategies address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while preventing precipitation .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (sonication method) to enhance aqueous dispersion .
  • pH adjustment : Test solubility across pH 6–8 (simulating physiological conditions) using phosphate buffers .

Q. How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the chloro group with trifluoromethyl (-CF₃) to enhance metabolic stability .
  • Prodrug modification : Introduce a phosphate ester at the hydroxyethyl moiety for controlled release in target tissues .
  • LogP optimization : Modify the methylbenzenesulfonamide group with hydrophilic substituents (e.g., -SO₃H) to reduce hydrophobicity .

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